![molecular formula C20H24N4O2S B2804794 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034409-79-3](/img/structure/B2804794.png)
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
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Description
This compound is a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains an acetamide group, which is a carboxamide derived from acetic acid.
Scientific Research Applications
NMR Study of Novel Oxadiazole Derivative
A novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was synthesized and characterized using NMR techniques, highlighting the utility of such compounds in exploring structural configurations and tautomeric ratios through advanced spectroscopy methods. This study could imply that similar compounds, including the one of interest, may be useful in material science or as intermediates in the synthesis of complex molecules with specific physical or chemical properties (Li Ying-jun, 2012).
Computational and Pharmacological Evaluation
Research on heterocyclic 1,3,4-oxadiazole and pyrazoles, including computational and pharmacological assessments for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showcases the broad pharmacological potential of these compounds. Although not directly related to the specified molecule, this study underscores the versatility of oxadiazole derivatives in drug discovery and development, particularly in designing compounds with specific biological activities (M. Faheem, 2018).
In Silico Drug-likeness Prediction
A library of oxadiazole-containing compounds was synthesized and analyzed for drug-likeness properties, along with in vitro antibacterial, antifungal, and antimycobacterial activities. Such studies highlight the potential of oxadiazole derivatives, including the one , in the development of new therapeutic agents with desirable pharmacokinetic profiles and broad-spectrum antimicrobial activity (K. Pandya et al., 2019).
Synthesis and Spectral Analysis of Oxadiazole Derivatives
The synthesis and antibacterial study of N-substituted derivatives of oxadiazole compounds reveal their potential as lead compounds for developing new antibiotics. Research in this area underscores the importance of structural modification in enhancing biological activity and could suggest similar applicability for the compound of interest in antimicrobial research (H. Khalid et al., 2016).
Coordination Complexes and Antioxidant Activity
Studies on coordination complexes constructed from pyrazole-acetamide derivatives, including antioxidant activity assessments, demonstrate the chemical versatility and potential application of such compounds in catalysis, material science, and as antioxidants. This research may indicate similar uses for the specified compound in creating novel materials or in oxidative stress-related biomedical research (K. Chkirate et al., 2019).
properties
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-4-24-11-5-6-17(24)20-22-19(26-23-20)13-21-18(25)12-15-7-9-16(10-8-15)27-14(2)3/h5-11,14H,4,12-13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXFLQQDGRKDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide |
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